molecular formula C11H22N2O2 B1292716 (R)-tert-butyl 3-ethylpiperazine-1-carboxylate CAS No. 438050-08-9

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

Cat. No.: B1292716
CAS No.: 438050-08-9
M. Wt: 214.3 g/mol
InChI Key: DXJOJUNLMJMJSN-SECBINFHSA-N
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Description

®-tert-butyl 3-ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in research and development, particularly in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

The synthesis of ®-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms with a tert-butyl group. One common method is to react ®-3-ethylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

®-tert-butyl 3-ethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, with reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-tert-butyl 3-ethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Medicine: It serves as a building block in the development of new drugs, especially those targeting the central nervous system and other therapeutic areas.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

®-tert-butyl 3-ethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ®-tert-butyl 3-ethylpiperazine-1-carboxylate in terms of its specific structure and the resulting chemical and biological characteristics.

Properties

IUPAC Name

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJOJUNLMJMJSN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647490
Record name tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438050-08-9
Record name tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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